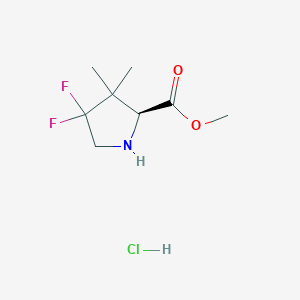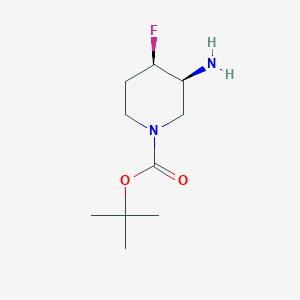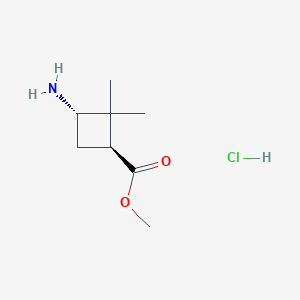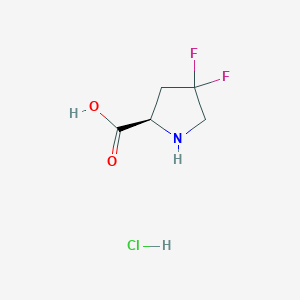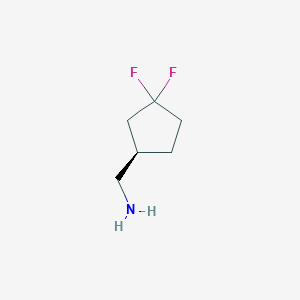amino}methyl)pyridin-2-amine CAS No. 1197332-20-9](/img/structure/B1529644.png)
5-({[2-(Dimethylamino)ethyl](methyl)amino}methyl)pyridin-2-amine
Descripción general
Descripción
5-({2-(Dimethylamino)ethylamino}methyl)pyridin-2-amine is an organic compound with the CAS Number: 1197332-20-9 . It has a molecular weight of 208.31 . The IUPAC name for this compound is N1- [ (6-amino-3-pyridinyl)methyl]-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H20N4/c1-14(2)6-7-15(3)9-10-4-5-11(12)13-8-10/h4-5,8H,6-7,9H2,1-3H3,(H2,12,13) . This code provides a standard way to encode the compound’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 208.31 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives
The compound 5-({2-(Dimethylamino)ethylamino}methyl)pyridin-2-amine and its derivatives play a significant role in chemical synthesis. Notably, these compounds are intermediates in the synthesis of various complex molecules. For example, they are utilized in the synthesis of novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives, which are anticipated to exhibit antihypertensive activity (Kumar & Mashelker, 2006). Furthermore, these amines are key intermediates in the production of complex molecules such as premafloxacin, a compound under development as an antibiotic for veterinary use (Fleck et al., 2003).
Photovoltaic and Electronic Applications
Amines of this nature have found applications in the field of photovoltaics and electronics. For instance, [6,6]-phenyl-C61-butyric acid 2-((2-(dimethylamino)ethyl)(methyl)amino)-ethyl ester, a derivative of the compound, demonstrates promising electron mobility and has been applied successfully as an acceptor and cathode interfacial material in polymer solar cells (Lv et al., 2014).
Advancements in Organic Chemistry
The compound and its derivatives are pivotal in advancing organic chemistry. They are involved in the synthesis of new series of mono and bis amino-5H-chromeno[3,4-c]pyridin-5-one derivatives, offering simple, environmentally friendly synthesis pathways with a variety of applications (Kibou et al., 2016). Furthermore, compounds containing dimethylamino groups are used in the determination of aliphatic amines in waste water and surface water, showcasing their utility in environmental chemistry (Sacher et al., 1997).
Biological and Pharmaceutical Research
In the biological and pharmaceutical realms, derivatives of this compound are employed for medicinal purposes. For instance, pyridyl polyoxazoles, comprising a derivative with a 2-(dimethylamino)ethyl chain, have been identified as selective G-quadruplex stabilizers with notable cytotoxic activity and potential in cancer treatment (Blankson et al., 2013).
These applications highlight the diverse and significant roles that 5-({2-(Dimethylamino)ethylamino}methyl)pyridin-2-amine and its derivatives play in various scientific research domains, from chemical synthesis and photovoltaics to organic chemistry innovations and contributions to biological and pharmaceutical sciences.
Safety And Hazards
Propiedades
IUPAC Name |
N'-[(6-aminopyridin-3-yl)methyl]-N,N,N'-trimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4/c1-14(2)6-7-15(3)9-10-4-5-11(12)13-8-10/h4-5,8H,6-7,9H2,1-3H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVGONPUJLPQCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=CN=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-({[2-(Dimethylamino)ethyl](methyl)amino}methyl)pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Oxa-2-azaspiro[3.5]nonane oxalate](/img/structure/B1529562.png)
![2,4-Bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine hydrochloride](/img/structure/B1529566.png)
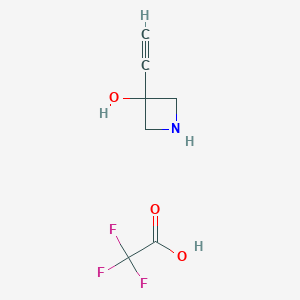
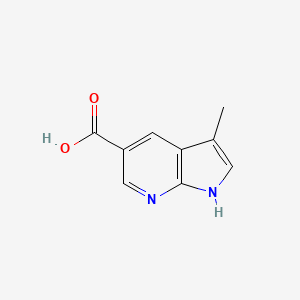
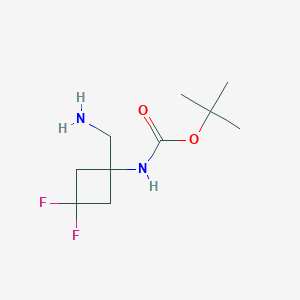

![tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1529574.png)
